2-[(4-Fluorophenyl)carbonyl]piperidine HCl
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Overview
Description
2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . It is used primarily in research settings and is not intended for human or veterinary use . The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a fluorophenyl group attached to a carbonyl group.
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)carbonyl]piperidine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding affinity.
2-[(4-Methylphenyl)carbonyl]piperidine hydrochloride: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
2-[(4-Nitrophenyl)carbonyl]piperidine hydrochloride: The nitro group introduces different electronic properties, impacting the compound’s chemical behavior and biological activity
These comparisons highlight the uniqueness of 2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, particularly its fluorine atom, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXGHRGDUYLFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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